3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid
Description
3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with a bromine atom at position 3 and a carboxylic acid group at position 3. Its molecular formula is C₇H₄BrN₃O₂, with a molecular weight of 240.03 g/mol (calculated from and analogous compounds).
Properties
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-3-1-4(7(12)13)9-2-5(3)10-11-6/h1-2H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGWKYNVPBMAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Cyclization from Aminopyridine Precursors
The most widely reported method involves diazotization-cyclization of 2-chloro-5-amino-4-picoline (27 ) (Figure 1). Treatment with sodium nitrite (1.48 g, 21.4 mmol) in acetic acid (300 mL) at room temperature induces cyclization to form 5-bromo-1H-pyrazolo[3,4-c]pyridine (28 ) with a 59% yield. The reaction proceeds via in situ generation of a diazonium intermediate, which undergoes intramolecular cyclization to establish the pyrazole ring.
Key Parameters:
Alternative Cyclization Routes
A modified approach starts with 5-aminopyrazole derivatives, leveraging their inherent reactivity for pyridine ring annulation. Reaction with diethyl ethoxymethylenemalonate in glacial acetic acid generates the pyrazolo[3,4-c]pyridine core, though this method requires subsequent bromination and oxidation steps.
Bromination Techniques
Direct Electrophilic Bromination
Post-cyclization bromination at position 3 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C. This method offers regioselectivity due to the electron-rich nature of the pyrazole ring, with yields reaching 70–85%.
Mechanistic Insight:
The reaction proceeds via radical intermediates, with NBS acting as both bromine source and oxidant. Steric hindrance from the adjacent pyridine nitrogen directs bromination to position 3.
Bromine-Hydrogen Bromide Systems
For large-scale synthesis, elemental bromine (Br₂) in hydrobromic acid (HBr) at 5–15°C provides cost-effective bromination. A 93% conversion to 3-bromopyrazole derivatives is achieved within 2 hours, though careful quenching with ferrous oxide is required to prevent over-bromination.
Integrated Synthetic Pathways
Sequential Diazotization-Bromination-Oxidation
This three-step sequence combines the above methods:
Overall Yield: 34% (calculated from stepwise yields).
One-Pot Bromination-Oxidation
A streamlined protocol uses NBS and tert-butyl hydroperoxide (TBHP) in acetonitrile, enabling simultaneous bromination and oxidation. This method reduces purification steps but yields 48% due to competing side reactions.
Reaction Optimization Data
| Parameter | Diazotization-Cyclization | NBS Bromination | KMnO₄ Oxidation |
|---|---|---|---|
| Temperature (°C) | 20–25 | 80 | 60–70 |
| Time (h) | 16 | 4 | 8 |
| Yield (%) | 59 | 82 | 70 |
| Purity (HPLC, %) | 98.5 | 97.2 | 95.8 |
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Competing bromination at position 1 is minimized by using bulky ligands (e.g., XPhos) to sterically hinder undesired sites.
Carboxylic Acid Stability
Decarboxylation during oxidation is suppressed by maintaining pH > 3 and using low-temperature (0–5°C) quench protocols.
Scalability Limitations
Batch size exceeding 100 g leads to exothermicity in diazotization steps. Continuous flow reactors improve heat dissipation, enabling kilogram-scale production.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation, esterification, and peptide coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are utilized.
Major Products Formed
The major products formed from these reactions include substituted pyrazolopyridines, oxidized or reduced derivatives, and various coupled products such as amides, esters, and peptides.
Scientific Research Applications
Biological Activities
The biological activities of 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid have been extensively studied. Notable activities include:
- Antimicrobial Properties : Compounds derived from this structure have shown significant activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized using this compound have demonstrated potent antibacterial effects in vitro .
- Antioxidant Activity : Several studies have reported that derivatives exhibit moderate to strong antioxidant properties. This is particularly relevant in the context of oxidative stress-related diseases .
- Kinase Inhibition : The compound serves as a key intermediate in the synthesis of kinase inhibitors, which are vital in cancer therapy. Specific derivatives have been developed to target various kinases involved in tumor growth and progression .
Case Study 1: Antibacterial Activity
A series of compounds derived from 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid were synthesized and tested for their antibacterial properties. The study revealed that several derivatives exhibited activity comparable to standard antibiotics such as streptomycin. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could serve as potential leads for new antibacterial agents .
Case Study 2: Antioxidant Properties
Research focused on the antioxidant capabilities of various derivatives synthesized from this compound showed promising results in DPPH and Superoxide radical scavenging assays. Compounds demonstrated significant scavenging activity, suggesting their potential use in formulations aimed at combating oxidative stress .
Case Study 3: Kinase Inhibition
In a study examining the role of 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid as an intermediate for kinase inhibitors, researchers synthesized a series of compounds targeting specific kinases involved in cancer pathways. These compounds exhibited potent inhibitory effects, highlighting their therapeutic potential in oncology .
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:
Biological Activity
3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid is a heterocyclic compound notable for its unique structure, which includes a bromine atom and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand.
- Molecular Formula : C8H6BrN3O2
- Molecular Weight : 256.06 g/mol
- CAS Number : 1905484-46-9
The presence of the bromine atom at the 3-position and the carboxylic acid group at the 5-position enhances its reactivity and biological interactions.
3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid interacts with specific molecular targets, potentially acting as an inhibitor of various enzymes or receptors. This interaction modulates downstream signaling pathways, influencing various biological processes.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from 3-bromo derivatives demonstrated activity against both Gram-positive and Gram-negative bacterial strains. In particular, certain derivatives showed promising results in Minimum Inhibitory Concentration (MIC) assays, suggesting their potential as chemotherapeutic agents .
Antitubercular Activity
A study highlighted the synthesis of pyrazolo[3,4-b]pyridine derivatives, which were evaluated for antitubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited significant inhibitory effects, indicating that modifications to the pyrazolo structure can enhance biological efficacy against tuberculosis .
Antioxidant Activity
The antioxidant properties of 3-bromo derivatives were assessed using DPPH and Superoxide radical scavenging assays. The results indicated that several synthesized compounds displayed moderate to good antioxidant activities, which could be beneficial in mitigating oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The biological activity of 3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid can be influenced by structural modifications. SAR studies suggest that the steric bulk and electronic properties of substituents on the pyrazolo ring significantly affect its interaction with biological targets .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-Bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid?
- Answer : The synthesis typically involves multi-step reactions, including bromination and functional group transformations. For example, a related pyrazolo-pyridine derivative (3-Bromo-1H-pyrazolo[4,3-b]pyridine) was synthesized via condensation of 3-fluoro-2-formylpyridine with hydrazine, followed by bromination using HBr and purification via liquid chromatography . Key steps include controlling reaction temperatures (e.g., 110°C for condensation) and optimizing bromination conditions to avoid over-substitution.
Q. How is the structural integrity of this compound verified after synthesis?
- Answer : Characterization relies on spectroscopic techniques:
- NMR : Proton and carbon NMR confirm substituent positions and aromatic ring systems. For example, in a related compound, NMR data (δ 8.50 ppm for pyridine protons) validated the pyrazolo-pyridine core .
- LC-MS : High-resolution mass spectrometry ensures molecular weight accuracy (e.g., C7H4BrN3O2 has a theoretical mass of 242.03 g/mol) .
- Elemental Analysis : Used to confirm purity (>96% in some commercial batches) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Answer : It serves as a versatile intermediate for bioactive molecules. Pyrazolo-pyridine derivatives are explored as kinase inhibitors (e.g., GSK-3 inhibitors with IC50 values <1 µM) and antimicrobial agents. For instance, thiazolo[4,5-b]pyridine-5-carboxylic acid derivatives exhibit antifungal activity (MIC = 12.5 µg/mL against Candida albicans) .
Advanced Research Questions
Q. How can researchers optimize low-yield bromination steps in the synthesis of this compound?
- Catalyst Screening : Use of Lewis acids like FeBr3 to enhance regioselectivity.
- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) may improve reactivity.
- Temperature Control : Gradual addition of HBr at 0–5°C minimizes side reactions.
Q. What strategies address discrepancies between theoretical and experimental NMR data for this compound?
- Answer : Discrepancies often arise from tautomerism or residual solvents. For example:
- Tautomer Identification : Pyrazolo-pyridines exhibit annular tautomerism; DFT calculations can predict dominant tautomers.
- Solvent Peaks : DMSO-d6 residual protons (δ 2.50 ppm) must be accounted for .
- Advanced Techniques : 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic systems.
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Answer : The bromine atom at position 3 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Suzuki Coupling : Reaction with aryl boronic acids (e.g., 2-pyridineboronic acid) forms biaryl structures, critical for drug discovery .
- Challenges : Steric hindrance from the pyrazolo ring may reduce coupling efficiency. Pre-activation with PdCl2(dppf) enhances yields .
Q. What structural modifications enhance the compound’s bioactivity?
- Answer : SAR studies suggest:
- C5 Carboxylic Acid : Critical for hydrogen bonding with target enzymes (e.g., acetylcholinesterase) .
- Bromine Replacement : Substituting Br with electron-withdrawing groups (e.g., CF3) improves metabolic stability .
- Heterocycle Fusion : Adding a thienyl group at C7 increases antifungal activity by 40% .
Key Challenges & Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
